3-Chloro-4-hydroxybenzene-1-carbothioamide
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Overview
Description
3-Chloro-4-hydroxybenzene-1-carbothioamide is an organic compound with the molecular formula C(_7)H(_6)ClNOS It is characterized by the presence of a chloro group, a hydroxyl group, and a carbothioamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of 3-Chloro-4-hydroxybenzene-1-carbothioamide typically begins with 3-chloro-4-hydroxybenzaldehyde.
Thioamide Formation: The aldehyde group is converted to a thioamide group through a reaction with ammonium thiocyanate in the presence of a catalyst such as hydrochloric acid.
Reaction Conditions: The reaction is usually carried out in an aqueous medium at a temperature range of 50-70°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 3-Chloro-4-hydroxybenzene-1-carbothioamide can undergo oxidation reactions, leading to the formation of sulfonamide derivatives.
Reduction: Reduction of the compound can yield amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Ammonia, primary amines, or thiols.
Major Products
Oxidation: Sulfonamide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-Chloro-4-hydroxybenzene-1-carbothioamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.
Biology
The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. It is used in the development of new drugs targeting bacterial and fungal infections.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They are investigated for their ability to inhibit specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical structure allows for the development of materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-4-hydroxybenzene-1-carbothioamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In biological systems, it may interfere with cellular processes by modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzene-1-carbothioamide: Lacks the chloro group, resulting in different reactivity and biological activity.
3-Chloro-4-hydroxybenzene-1-carboxamide: Contains a carboxamide group instead of a carbothioamide group, leading to variations in chemical properties and applications.
3-Chloro-4-hydroxybenzene-1-sulfonamide:
Uniqueness
3-Chloro-4-hydroxybenzene-1-carbothioamide is unique due to the presence of both chloro and carbothioamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-chloro-4-hydroxybenzenecarbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNOS/c8-5-3-4(7(9)11)1-2-6(5)10/h1-3,10H,(H2,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNVMNOKEIDCMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=S)N)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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